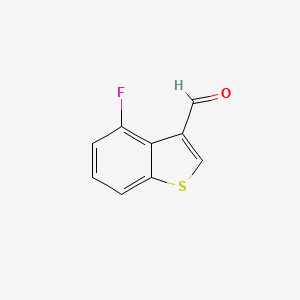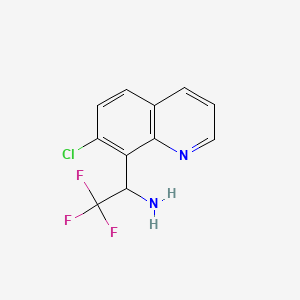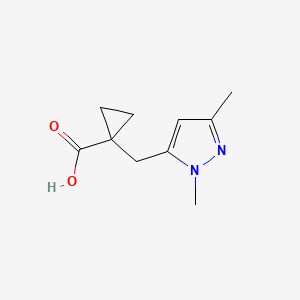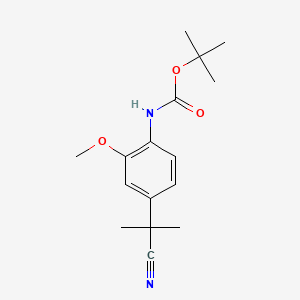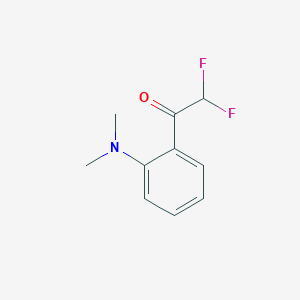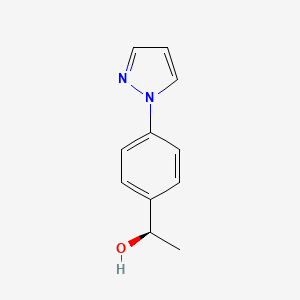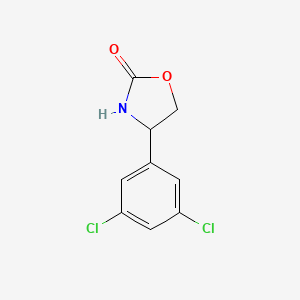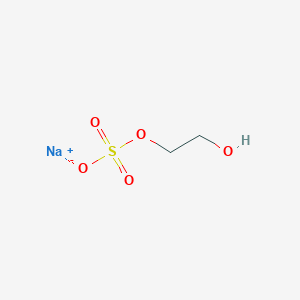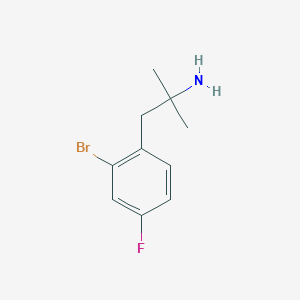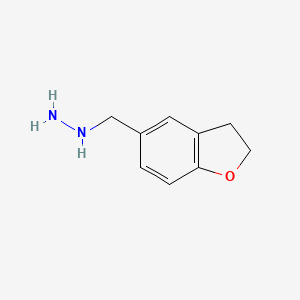
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine typically involves the reaction of 2,3-dihydrobenzofuran with hydrazine derivatives. One common method includes the use of tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate as an intermediate . The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential anti-tumor and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its anti-tumor and antibacterial properties make it a candidate for drug development aimed at treating cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of various chemical products. Its unique properties make it valuable in the production of pharmaceuticals and other chemical intermediates .
Mechanism of Action
The mechanism of action of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: This compound shares a similar benzofuran core and has been studied for its biological activities.
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one: Another benzofuran derivative with potential therapeutic applications.
Uniqueness
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine stands out due to its unique hydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5,11H,3-4,6,10H2 |
InChI Key |
BUASGXQDKFDJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



